5(6)-Carboxyeosin for fluorescence

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5(6)-Carboxyeosin is a fluorescent dye commonly used in various scientific research applications. It is a derivative of eosin, a red dye, and is known for its strong fluorescence properties. The compound is particularly useful in biological and chemical studies due to its ability to bind to proteins and nucleic acids, making it an excellent tool for imaging and diagnostic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

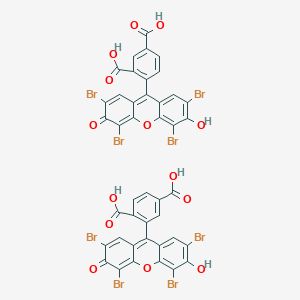

The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by carboxylation. The process begins with the bromination of fluorescein in the presence of bromine and acetic acid. The resulting brominated fluorescein is then subjected to a carboxylation reaction using carbon dioxide and a suitable base, such as sodium hydroxide, to yield 5(6)-Carboxyeosin.

Industrial Production Methods

Industrial production of 5(6)-Carboxyeosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxyeosin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fluorescence properties of the dye.

Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

5(6)-Carboxyeosin is widely used in various scientific research fields, including:

Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.

Biology: Employed in fluorescence microscopy for imaging cells and tissues.

Medicine: Utilized in diagnostic assays and as a marker for tracking biological processes.

Industry: Applied in the development of fluorescent materials and sensors.

Mechanism of Action

The fluorescence of 5(6)-Carboxyeosin is due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This property is a result of the compound’s conjugated π-electron system, which allows for efficient energy transfer. The molecular targets of 5(6)-Carboxyeosin include proteins and nucleic acids, where it binds through electrostatic and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 5-Carboxyfluorescein

- 6-Carboxyfluorescein

- Fluorescein isothiocyanate

Uniqueness

5(6)-Carboxyeosin is unique due to its strong fluorescence and ability to bind to a wide range of biological molecules. Compared to similar compounds, it offers higher sensitivity and specificity in various applications, making it a valuable tool in scientific research.

Biological Activity

5(6)-Carboxyeosin, also known as 5(6)-Carboxyfluorescein, is a fluorescent compound widely utilized in biological research for its ability to label biomolecules and study cellular processes. This article delves into its biological activity, synthesis, applications, and research findings, supported by data tables and case studies.

5(6)-Carboxyeosin is a derivative of fluorescein characterized by the presence of carboxyl groups at the 5 and 6 positions. Its chemical formula is C21H12O7, with a molecular weight of 376.31 g/mol. The excitation and emission maxima are approximately 492 nm and 514 nm, respectively, making it suitable for use with standard fluorescence microscopy equipment .

Synthetic Routes

The synthesis of 5(6)-Carboxyeosin typically involves:

- Bromination : Fluorescein is brominated to introduce bromine atoms.

- Carboxylation : The brominated product is treated with a carboxylating agent under high pressure to form the carboxy derivatives.

The biological activity of 5(6)-Carboxyeosin is primarily attributed to its fluorescent properties. Upon excitation with specific wavelengths of light, it absorbs energy and re-emits it at a different wavelength. This fluorescence allows researchers to track and visualize biomolecules in various applications, including:

- Cell Staining : It labels proteins and other cellular structures for imaging.

- Fluorescence Microscopy : Used to study cellular interactions and dynamics.

Applications in Biological Research

5(6)-Carboxyeosin has diverse applications across several fields:

- Cell Biology : It is employed in cell proliferation assays, allowing researchers to monitor cell division through fluorescence intensity changes.

- Biochemistry : Used as a tracer in studying molecular interactions, especially in enzyme kinetics and binding studies.

- Medical Diagnostics : Acts as a marker in various imaging techniques, enhancing the visualization of tissues and cellular components .

Case Study 1: Cell Proliferation Tracking

In a study investigating cell proliferation using flow cytometry, cells were labeled with 5(6)-Carboxyeosin diacetate succinimidyl ester (CFDA SE). The non-fluorescent CFDA SE diffuses into cells where it is hydrolyzed by intracellular esterases to produce fluorescent 5(6)-Carboxyfluorescein. This allowed for the monitoring of successive generations of dividing cells, demonstrating the compound's utility in tracking cell division over time .

Case Study 2: Protein Interaction Studies

A study utilized molecular docking alongside fluorescence techniques to explore interactions between Na,K-ATPase and various fluorone dyes, including 5(6)-Carboxyeosin. The findings suggested that while other dyes had multiple binding sites on the enzyme, 5(6)-Carboxyeosin exhibited unique binding characteristics that could provide insights into protein conformational changes during enzymatic activity .

Data Table: Comparison of Fluorescent Dyes

| Property | 5(6)-Carboxyeosin | Eosin Y | Rose Bengal |

|---|---|---|---|

| Excitation Max (nm) | 492 | 515 | 550 |

| Emission Max (nm) | 514 | 528 | 580 |

| Membrane Permeability | No | Yes | No |

| Primary Use | Cell staining | pH indicator | Photodynamic therapy |

| Stability Post-Fixation | High | Moderate | Low |

Research Findings

Recent research highlights the potential of using 5(6)-Carboxyeosin in photochemical applications. For instance, it has been combined with sacrificial electron donors to enhance photocatalytic reactions in enzymatic processes. This approach demonstrated over 85% conversion rates in specific reactions involving natural product synthesis . Moreover, its role as a photosensitizer has been explored, indicating its efficacy in light-driven biocatalytic systems.

Properties

IUPAC Name |

4-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIOXTCLDVENCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.